molecular formula C12H10BrFN4O3 B4337411 4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4337411
M. Wt: 357.13 g/mol
InChI Key: JBILLVXIRVKYQH-UHFFFAOYSA-N
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Description

4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a fluorine atom, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Nitration and Fluorination: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Oxidation Reactions: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine or nitro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the pyrazole ring, potentially leading to ring cleavage products.

Scientific Research Applications

4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the bromine, fluorine, and nitro groups can enhance binding affinity and specificity through various non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the nitro group, which can affect its reactivity and binding properties.

    4-bromo-N-(2-fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: The methyl group instead of the nitro group can lead to different electronic and steric effects.

    4-chloro-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: The chlorine atom can alter the compound’s reactivity and interaction with biological targets.

Uniqueness

The unique combination of bromine, fluorine, and nitro groups in 4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide provides distinct electronic and steric properties that can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-bromo-N-(2-fluoro-5-nitrophenyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN4O3/c1-6-10(13)11(16-17(6)2)12(19)15-9-5-7(18(20)21)3-4-8(9)14/h3-5H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBILLVXIRVKYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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